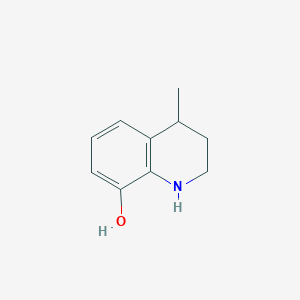

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroquinolin-8-ol |

InChI |

InChI=1S/C10H13NO/c1-7-5-6-11-10-8(7)3-2-4-9(10)12/h2-4,7,11-12H,5-6H2,1H3 |

InChI Key |

QJHMORDTGANZOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC2=C1C=CC=C2O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol: A Novel Scaffold in Drug Discovery

A Foreword for the Research Community: The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. Within this dynamic field, the 1,2,3,4-tetrahydroquinoline scaffold has emerged as a "privileged structure," consistently appearing in a diverse array of biologically active compounds.[1][2] This guide focuses on a specific, yet largely unexplored derivative, 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol (CAS Number: 1780625-18-4) . Due to its nascent status in the scientific literature, this document will serve as a foundational technical guide, extrapolating from the well-established chemistry and pharmacology of the parent tetrahydroquinoline ring system to provide researchers, scientists, and drug development professionals with a comprehensive framework for its investigation.

The 1,2,3,4-Tetrahydroquinoline Core: A Foundation of Versatile Bioactivity

The 1,2,3,4-tetrahydroquinoline ring system is a bicyclic heterocyclic motif that forms the backbone of numerous natural products and synthetic pharmaceuticals.[2][3] Its inherent structural features, including a hydrogenated pyridine ring fused to a benzene ring, bestow upon it a three-dimensional conformation that is amenable to interaction with a wide range of biological targets. This versatility has led to the development of tetrahydroquinoline derivatives with a remarkable spectrum of pharmacological activities, including:

-

Anticancer: Derivatives have shown promise as aromatase inhibitors for estrogen-dependent breast cancer and as agents targeting tubulin and Src protein tyrosine kinases.[1]

-

Anti-inflammatory and Antioxidant: The presence of hydroxyl and amino groups on the tetrahydroquinoline scaffold can contribute to significant antioxidant properties.[1]

-

Neuroprotective: The scaffold is a key component in compounds designed to combat neurodegenerative disorders like Alzheimer's disease.[1]

-

Antimicrobial and Antiviral: Various derivatives have demonstrated efficacy against bacterial, parasitic, and viral agents, including HIV.[1]

-

Cardiovascular and Metabolic Regulation: Tetrahydroquinolines have been investigated as anti-arrhythmic agents and inhibitors of cholesteryl ester transfer protein (CETP) for managing hyperlipidemia.[1]

The biological activity of these derivatives is intricately linked to the nature and position of substituents on the heterocyclic and aromatic rings.[1] The introduction of a methyl group at the C4 position and a hydroxyl group at the C8 position in 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol suggests the potential for unique pharmacological properties, warranting dedicated investigation.

Physicochemical Properties and Structural Elucidation

While specific experimental data for 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is not yet publicly available, we can infer its key physicochemical properties based on its constituent functional groups and the parent tetrahydroquinoline structure.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₃NO | Based on the chemical structure. |

| Molecular Weight | 163.22 g/mol | Calculated from the molecular formula.[4] |

| Appearance | Likely a solid at room temperature | Similar to the parent compound, 1,2,3,4-tetrahydroquinolin-8-ol.[5] |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water. The phenolic hydroxyl group may impart some aqueous solubility, particularly at higher pH. | General characteristic of similar heterocyclic compounds. |

| pKa | The phenolic hydroxyl group is expected to be weakly acidic, while the secondary amine in the tetrahydroquinoline ring is weakly basic. | Based on the functional groups present. |

Structural Characterization Workflow:

For the definitive characterization of a newly synthesized batch of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol, a multi-pronged analytical approach is essential.

Caption: Workflow for the synthesis, purification, and structural characterization of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol.

Proposed Synthesis Strategy

The synthesis of 4-substituted tetrahydroquinolines can be a challenging endeavor. However, recent advancements in organic synthesis offer plausible routes to access the target molecule. A promising approach involves a selective deprotonation-functionalization reaction of a suitable N-protected 8-hydroxy-1,2,3,4-tetrahydroquinoline precursor.[6]

Hypothetical Synthetic Protocol:

-

Protection of the Phenolic Hydroxyl and Amine: The starting material, 8-hydroxy-1,2,3,4-tetrahydroquinoline, would first require protection of both the hydroxyl and the secondary amine groups to prevent unwanted side reactions. A suitable protecting group for the phenol could be a methoxymethyl (MOM) ether, and for the amine, a tert-butyloxycarbonyl (Boc) group.

-

Directed Deprotonation: The N-Boc-8-MOM-1,2,3,4-tetrahydroquinoline would then be subjected to deprotonation at the C4 position using a strong base such as s-butyllithium in the presence of a phosphoramide ligand like trispyrrolidinephosphoramide (TPPA). The use of such ligands has been shown to favor deprotonation at the benzylic position.[6]

-

Alkylation: The resulting anion would then be quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group at the C4 position.

-

Deprotection: Finally, the protecting groups would be removed under appropriate acidic conditions to yield the desired 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol.

Caption: Proposed synthetic pathway for 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol.

Potential Biological Targets and Therapeutic Applications

Given the diverse bioactivities of the tetrahydroquinoline scaffold, 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol represents a compelling candidate for screening against a variety of biological targets. The presence of the 8-hydroxyl group is particularly noteworthy, as phenolic hydroxyls are often implicated in antioxidant activity and can serve as crucial hydrogen bond donors in ligand-receptor interactions.

Potential Areas of Investigation:

-

Oncology: The compound could be evaluated for its antiproliferative activity against various cancer cell lines. Its structural similarity to other anticancer tetrahydroquinolines suggests potential interactions with targets like tubulin or protein kinases.[1]

-

Neurodegenerative Diseases: The antioxidant potential conferred by the 8-hydroxyl group makes it a candidate for studies related to neuroprotection and the mitigation of oxidative stress, a key factor in diseases like Alzheimer's and Parkinson's.

-

Infectious Diseases: Screening against a panel of bacterial, fungal, and viral pathogens could reveal novel antimicrobial or antiviral properties.

Experimental Workflow for Biological Screening:

Caption: A generalized workflow for the initial biological screening and subsequent hit validation of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol.

Future Directions and Conclusion

The exploration of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is currently in its infancy. This technical guide serves as a roadmap for researchers to embark on the synthesis, characterization, and biological evaluation of this novel compound. The rich therapeutic history of the 1,2,3,4-tetrahydroquinoline scaffold provides a strong rationale for investigating this new derivative.[1] Future research should focus on:

-

Development and optimization of a robust synthetic route to produce sufficient quantities for comprehensive biological testing.

-

A thorough in vitro screening campaign across a diverse range of disease models to identify its primary biological activities.

-

Structure-activity relationship (SAR) studies by synthesizing and testing related analogs to understand the contributions of the 4-methyl and 8-hydroxyl groups to its biological profile.

-

Elucidation of its mechanism of action for any confirmed biological activities.

References

-

Patel, K., & Raj, H. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Drug Development and Research, 5(2), 109-120. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Chem-Impex. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved February 17, 2026, from [Link]

-

Jeanet, B., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]

-

Saleh, M. A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-15. [Link]

-

Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13865-13894. [Link]

-

Wang, L., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B, 14(1), 234-248. [Link]

-

El-Sawy, E. R., et al. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research, 1-15. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol | C10H13NO | CID 12945981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-Tetrahydroquinolin-8-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemrxiv.org [chemrxiv.org]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol

The following technical guide provides an in-depth physicochemical and synthetic profiling of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol .

Executive Summary

The molecule 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol represents a privileged scaffold in medicinal chemistry, combining the metal-chelating properties of the 8-hydroxyquinoline (8-HQ) core with the conformational flexibility and chirality of a tetrahydro- ring system. Unlike its planar aromatic precursor, this saturated derivative introduces a stereocenter at the C4 position and a secondary amine at N1, significantly altering lipophilicity (LogP), basicity (

Molecular Identity & Physicochemical Core

The introduction of a methyl group at the C4 position of the tetrahydroquinoline ring creates a chiral center, resulting in two enantiomers (

Table 1: Physicochemical Specifications

| Property | Value / Description | Notes |

| IUPAC Name | 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol | Systematic nomenclature |

| Molecular Formula | Confirmed via elemental count | |

| Molecular Weight | 163.22 g/mol | Monoisotopic mass: ~163.10 |

| Chiral Center | Position C4 | Exists as ( |

| H-Bond Donors | 2 | Phenolic -OH and Amine -NH |

| H-Bond Acceptors | 2 | Oxygen and Nitrogen lone pairs |

| Predicted LogP | ~2.1 - 2.4 | Increased lipophilicity vs. parent 8-HQ |

| Physical State | Viscous Oil or Low-Melting Solid | Depending on enantiomeric purity |

Synthetic Architecture

The most robust route to 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is the selective catalytic hydrogenation of its aromatic precursor, 4-methyl-8-hydroxyquinoline (4-Methyl-8-quinolinol). This approach avoids the regioselectivity issues often encountered in de novo cyclization strategies (e.g., Skraup or Doebner-Miller reactions) where controlling the saturation level is difficult.

Reaction Mechanism & Pathway

The reduction destroys the aromaticity of the pyridine ring while leaving the phenolic ring intact. This requires precise control over catalyst choice and hydrogen pressure to prevent over-reduction to the decahydro- analogue.

Figure 1: Selective hydrogenation pathway transforming the planar quinoline into the chiral tetrahydroquinoline scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol via Heterogeneous Catalysis.

-

Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 4-methyl-8-quinolinol (1.0 eq) in anhydrous methanol (

concentration). -

Acidification: Add glacial acetic acid (10% v/v) to protonate the nitrogen, facilitating the adsorption of the pyridine ring onto the catalyst surface.

-

Catalyst Loading: Carefully add Platinum Oxide (

, Adams' Catalyst) or 10% Pd/C (5 wt% loading). Note: -

Hydrogenation: Seal the reactor, purge with

(3x), then charge with -

Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The product will exhibit a lower

and stain positive with ninhydrin (secondary amine detection) unlike the precursor. -

Workup: Filter the mixture through a Celite pad to remove the catalyst (pyrophoric hazard). Concentrate the filtrate under reduced pressure.

-

Neutralization: Redissolve the residue in EtOAc and wash with saturated

to remove acetic acid. Dry organic layer over -

Purification: Purify via flash column chromatography on silica gel.

Structural Biology & Pharmacophore Analysis

The 8-hydroxy-tetrahydroquinoline motif is a "privileged structure" due to its bidentate chelation capability.

Metal Chelation Logic

The 8-hydroxyl group and the N1-amine form a five-membered chelate ring with divalent metals (

-

Neuroprotection: In Alzheimer's research, this scaffold sequesters redox-active metals that catalyze oxidative stress.

-

Difference from Aromatic Parent: The

hybridized nitrogen in the tetrahydro- form is more basic (

The C4-Methyl Effect

The C4-methyl group is not merely a bystander; it introduces a conformational lock . In the half-chair conformation of the piperidine ring, the methyl group will prefer the pseudo-equatorial position to minimize 1,3-diaxial interactions. This restricts the flexibility of the ring, potentially increasing binding affinity to protein targets by reducing the entropic cost of binding.

Figure 2: Bidentate chelation mechanism. The N1 amine and O8 hydroxyl coordinate with metal ions, a critical mechanism for metalloprotein inhibition.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized molecule, the following analytical signatures must be observed.

Proton NMR ( NMR, 400 MHz, )

- 6.5 - 7.0 ppm: 3H multiplet (Aromatic protons C5, C6, C7). Confirms retention of the phenolic ring.

- 3.2 - 3.4 ppm: Multiplet (C2 protons adjacent to N).

- 2.9 - 3.1 ppm: Multiplet (C4 methine proton).

- 1.3 ppm: Doublet (C4-Methyl group). Diagnostic peak.

-

Broad Singlet: Exchangeable signals for -OH and -NH (shift varies with concentration).

Mass Spectrometry (ESI-MS)

-

Target:

-

Calculation:

. -

Observation: A clean peak at m/z 164.2 confirms the tetrahydro- species. A peak at 160.2 would indicate the aromatic precursor (unreduced).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6640-50-2 (Parent 8-OH-THQ). Retrieved from [Link]

-

Sridharan, V., et al. (2011). Advances in the Chemistry of Tetrahydroquinolines.[2] Chemical Reviews.[3] (Contextual grounding for THQ synthesis).

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[4][5] Retrieved from [Link]

-

O'Neil, M.J.[6] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. (Reference for 8-Hydroxyquinoline properties).

Sources

A Technical Guide to the Hydrogenation Products of 8-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline (8-HQ) is a versatile heterocyclic compound whose hydrogenated derivatives are pivotal scaffolds in medicinal chemistry and materials science.[1][2][3][4] The selective reduction of its pyridine (heterocyclic) or benzene (carbocyclic) ring presents a significant synthetic challenge, governed by a complex interplay of catalytic systems, reaction conditions, and substrate electronics. This technical guide provides an in-depth analysis of the primary hydrogenation products of 8-HQ: 1,2,3,4-tetrahydro-8-hydroxyquinoline, 5,6,7,8-tetrahydro-8-hydroxyquinoline, and decahydro-8-hydroxyquinoline. We will explore the thermodynamics and mechanisms that dictate regioselectivity, detail the performance of various catalytic systems, and provide field-proven experimental protocols. The objective is to equip researchers with the foundational knowledge and practical insights required to predictably synthesize and characterize these valuable compounds.

Introduction: The Strategic Importance of 8-Hydroxyquinoline Hydrogenation

8-Hydroxyquinoline is a privileged scaffold due to its potent metal-chelating properties and its prevalence in molecules with significant biological activity, including antimicrobial, anticancer, and neuroprotective agents.[5][6][7] The hydrogenation of 8-HQ to its partially or fully saturated analogues—tetrahydroquinolines (THQs) and decahydroquinolines (DHQs)—dramatically alters its three-dimensional structure, lipophilicity, and hydrogen bonding capabilities. These changes are crucial for modulating drug-target interactions and optimizing pharmacokinetic profiles.

The core challenge in 8-HQ hydrogenation lies in controlling the regioselectivity. The molecule possesses two distinct aromatic rings available for reduction:

-

The Pyridine Ring: Hydrogenation of this electron-deficient ring yields 1,2,3,4-tetrahydro-8-hydroxyquinoline (Py-THQ).

-

The Benzene Ring: Hydrogenation of this carbocyclic ring produces 5,6,7,8-tetrahydro-8-hydroxyquinoline (Bz-THQ).

-

Full Saturation: Complete reduction of both rings results in decahydro-8-hydroxyquinoline (DHQ).

The ability to selectively produce one of these isomers is paramount for targeted drug design and materials development.

Reaction Pathways and Key Products

The hydrogenation of 8-hydroxyquinoline can proceed through several pathways, primarily dictated by the choice of catalyst and reaction conditions. The relationship between the reactant and its principal hydrogenated products is illustrated below.

Figure 1: Primary hydrogenation pathways of 8-hydroxyquinoline.

1,2,3,4-Tetrahydro-8-hydroxyquinoline (Py-THQ)

This product results from the selective hydrogenation of the nitrogen-containing pyridine ring. Py-THQ derivatives are common structural motifs in numerous biologically active compounds and are often the kinetically favored product when using traditional noble metal catalysts like Palladium (Pd) and Platinum (Pt).[8] Supported gold (Au) nanoparticle catalysts have also shown remarkable efficiency and chemoselectivity for this transformation, even at mild temperatures as low as 25°C.[9] The hydroxyl group in the 8-position can facilitate the reduction of the pyridyl ring, making this a common outcome.[10]

5,6,7,8-Tetrahydro-8-hydroxyquinoline (Bz-THQ)

Selective hydrogenation of the carbocyclic benzene ring is thermodynamically more challenging due to its higher resonance stability. Achieving high selectivity for Bz-THQ often requires specialized catalytic systems. Rhodium (Rh) and Ruthenium (Ru) catalysts have demonstrated activity towards this transformation, although forcing conditions may be needed.[8] The synthesis of Bz-THQ is of significant interest as this scaffold is a key component in various receptor antagonists and other pharmacologically relevant agents.[11][12]

Decahydro-8-hydroxyquinoline (DHQ)

Full saturation of both rings yields decahydroquinoline, a flexible, non-aromatic structure. This product is typically formed under more forcing conditions, such as higher temperatures and pressures, often as a subsequent product from the hydrogenation of either Py-THQ or Bz-THQ.[8] For example, using a Ruthenium-on-hydroxyapatite catalyst at 150°C and 4 MPa of hydrogen pressure can lead to a quantitative yield of DHQ.[8]

Catalytic Systems and Mechanistic Considerations

The choice of catalyst is the most critical factor influencing the outcome of 8-HQ hydrogenation. Both heterogeneous and homogeneous systems are employed, each with distinct advantages.

Heterogeneous Catalysts

Supported metal catalysts are the workhorses of industrial and laboratory-scale hydrogenations due to their ease of separation and recyclability.

-

Palladium (Pd) and Platinum (Pt): These catalysts, typically supported on carbon (Pd/C) or alumina (Pt/Al₂O₃), exhibit high activity for pyridine ring hydrogenation.[8] The reaction often proceeds with high selectivity for Py-THQ under mild conditions (e.g., 1-20 bar H₂, 25-60°C).[8][13] However, quinoline and its derivatives can sometimes act as catalyst poisons for these traditional metals, limiting their effectiveness in certain contexts.[9][13]

-

Rhodium (Rh) and Ruthenium (Ru): These metals are generally required for the more difficult task of hydrogenating the benzene ring. Ruthenium supported on montmorillonite has been shown to be highly active, achieving 96.4% selectivity for Py-THQ at 60°C, but can be pushed to produce DHQ with up to 98.1% selectivity at 140°C.[8]

-

Gold (Au): Supported gold nanoparticles (e.g., Au/TiO₂) represent a newer class of catalysts that offer exceptional chemoselectivity. They can hydrogenate the pyridine ring of 8-hydroxyquinoline while leaving other reducible functional groups (halogens, ketones, olefins) intact.[9] This is a significant advantage over traditional Pd or Pt catalysts, which often reduce these other groups.

-

Non-Noble Metals (Ni, Co): Catalysts like Nickel Phosphide (Ni₂P) are being explored as cost-effective alternatives.[14] They tend to require higher temperatures (e.g., 280-340°C) but can exhibit high activity, often leading to deep hydrogenation and subsequent denitrogenation products like propylcyclohexane.[14]

Homogeneous Catalysts

While less common for bulk synthesis, homogeneous catalysts offer exquisite control over selectivity. Chiral ruthenium complexes, for instance, have been used for the highly enantioselective hydrogenation of substituted quinolines, achieving excellent enantiomeric excess (>98% ee).[15] Tungsten-based pre-catalysts have also been developed for the pressure hydrogenation of quinolines in alcoholic solvents.[16] A key challenge for these systems is the separation of the catalyst from the product post-reaction.

Influence of Reaction Parameters

Beyond the catalyst, experimental conditions critically determine product distribution.

| Parameter | Effect on Selectivity and Conversion | Causality & Rationale |

| Temperature | Increasing temperature generally increases reaction rate but may decrease selectivity. Higher temperatures (e.g., >140°C) favor the formation of the fully hydrogenated DHQ.[8][14] | Hydrogenation is an exothermic process. Lower temperatures favor the kinetically preferred product (often Py-THQ). Higher thermal energy helps overcome the activation barrier for benzene ring hydrogenation and subsequent reduction to DHQ. |

| Hydrogen Pressure | Higher H₂ pressure typically increases the rate of hydrogenation. For certain catalyst systems, pressures of 2-4 MPa are sufficient, while others may require up to 7 MPa for full conversion.[8] | Increased pressure raises the surface concentration of adsorbed hydrogen on the catalyst, accelerating the rate-limiting hydrogenation steps. It can help drive the reaction towards more highly saturated products. |

| Solvent | Solvent choice can significantly impact catalyst activity and selectivity. Alcoholic solvents like methanol or isopropanol are common and can promote high reactivity.[13][16] In some cases, water has been found to be essential for catalytic activity.[13] | The solvent can influence the solubility of hydrogen, the adsorption of the substrate onto the catalyst surface, and the stability of reaction intermediates. Protic solvents can participate in the protonolysis steps of the catalytic cycle. |

| Additives | The presence of acids or bases can modify the catalytic activity. For some tungsten-mediated systems, Brønsted and Lewis acids can influence the reaction rate.[16] | Additives can alter the electronic properties of the catalyst or the substrate. Acids can protonate the quinoline nitrogen, potentially changing its adsorption geometry on the catalyst surface and influencing which ring is presented for hydrogenation. |

Experimental Protocol: Selective Synthesis of 1,2,3,4-Tetrahydro-8-hydroxyquinoline

This section provides a representative, self-validating protocol for the selective hydrogenation of 8-HQ to Py-THQ using a standard heterogeneous catalyst.

Materials and Equipment

-

Reactants: 8-Hydroxyquinoline (99%), Palladium on Carbon (10 wt% Pd/C, 50% wet), Ethanol (ACS grade), Hydrogen gas (UHP, 99.999%).

-

Equipment: Parr hydrogenator or similar high-pressure autoclave, magnetic stir plate, filter apparatus (e.g., Büchner funnel with Celite®), rotary evaporator, glassware.

-

Analytical: NMR spectrometer, GC-MS.

Experimental Workflow

Figure 2: Standard experimental workflow for 8-HQ hydrogenation.

Step-by-Step Procedure

-

Reactor Charging: To a 250 mL pressure reactor vessel, add 8-hydroxyquinoline (5.0 g, 34.4 mmol) and ethanol (100 mL). Carefully add 10% Pd/C catalyst (0.25 g, 5 wt% of substrate) under a nitrogen atmosphere. Rationale: Wet catalyst is used to prevent ignition upon contact with solvent vapors and air.

-

Sealing and Purging: Seal the reactor. Purge the vessel three times with nitrogen gas to remove all oxygen, followed by three purges with hydrogen gas. Rationale: Removing oxygen is critical for safety and to prevent catalyst oxidation.

-

Reaction: Pressurize the reactor to 3 bar (approx. 45 psi) with hydrogen. Begin vigorous stirring and heat the reaction mixture to 50°C.

-

Monitoring: Monitor the reaction by observing the pressure drop from the hydrogen cylinder. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of fresh ethanol to ensure complete recovery of the product. Rationale: Celite® prevents the fine catalyst particles from clogging the filter paper.

-

Isolation: Combine the filtrate and washings. Remove the ethanol solvent using a rotary evaporator under reduced pressure to yield the crude product.

-

Validation: Analyze the crude product by ¹H NMR and GC-MS. The ¹H NMR spectrum should confirm the disappearance of the pyridine aromatic protons and the appearance of new aliphatic signals corresponding to the saturated ring. GC-MS will confirm the molecular weight (149.19 g/mol ) and purity of the 1,2,3,4-tetrahydro-8-hydroxyquinoline.

Conclusion and Future Outlook

The selective hydrogenation of 8-hydroxyquinoline is a mature yet evolving field. While traditional catalysts like Pd/C provide reliable access to 1,2,3,4-tetrahydro-8-hydroxyquinoline, significant opportunities remain in the development of catalysts for the selective synthesis of the 5,6,7,8-tetrahydro isomer. The emergence of catalysts based on earth-abundant metals and advanced materials like supported gold nanoparticles points toward a future of more sustainable, efficient, and highly selective chemical transformations.[9][17] For drug development professionals, mastering the selective hydrogenation of this scaffold is a key enabling tool for generating novel chemical entities with precisely tuned physicochemical and pharmacological properties.

References

-

An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. (2012). ACS Catalysis. Available from: [Link]

-

Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. (2025). MDPI. Available from: [Link]

-

Mild hydrogenation of quinoline: 1. Role of reaction parameters. (n.d.). ResearchGate. Available from: [Link]

-

Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst. (n.d.). JKU ePUB. Available from: [Link]

-

Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. (n.d.). PMC. Available from: [Link]

-

Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). PubMed. Available from: [Link]

-

Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Indian Academy of Sciences. Available from: [Link]

-

Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. (2025). ResearchGate. Available from: [Link]

-

Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). Semantic Scholar. Available from: [Link]

-

Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (2011). Journal of the American Chemical Society. Available from: [Link]

-

5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. (n.d.). Royal Society of Chemistry. Available from: [Link]

-

Hydroxyquinoline Uses, Structure & Synthesis. (n.d.). Study.com. Available from: [Link]

- Process for the preparation of 8-hydroxyquinoline. (1977). Google Patents.

-

8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. (n.d.). Royal Society of Chemistry. Available from: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). (n.d.). PMC. Available from: [Link]

-

Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. (n.d.). PMC. Available from: [Link]

-

Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. (2025). ResearchGate. Available from: [Link]

- Method for synthesizing 5,6,7,8-tetrahydroquinoline. (n.d.). Google Patents.

-

Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. (2025). ResearchGate. Available from: [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. Available from: [Link]

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC. Available from: [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). Royal Society of Chemistry. Available from: [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 10. ias.ac.in [ias.ac.in]

- 11. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts [mdpi.com]

- 15. chem.pku.edu.cn [chem.pku.edu.cn]

- 16. epub.jku.at [epub.jku.at]

- 17. Simple s-block metal hydrides for selective hydrogenation of quinoline compounds - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Properties and Thermodynamic Characterization of 4-Methyl-1,2,3,4-Tetrahydroquinolin-8-ol

The following in-depth technical guide details the solubility properties, thermodynamic characterization, and purification strategies for 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol .

Executive Summary

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol (CAS: 1780625-18-4) is a bicyclic, amphoteric scaffold often utilized as a chiral intermediate in the synthesis of pharmaceutical agents (e.g., thrombin inhibitors like Argatroban analogs) and as a ligand in coordination chemistry.[1][2] Its dual functionality—possessing both a secondary amine and a phenolic hydroxyl group—creates a complex solubility profile governed by pH-dependent ionization and hydrogen bonding networks.[2]

This guide provides a rigorous framework for the solubility profiling of this compound, synthesizing predicted physicochemical behaviors with authoritative experimental protocols for thermodynamic modeling.

Physicochemical Context & Structural Analysis[2][4][5][6]

Structural Determinants of Solubility

The solubility of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol is dictated by the competition between its lipophilic hydrocarbon skeleton and its polar functional groups.[2]

| Feature | Chemical Nature | Impact on Solubility |

| Tetrahydroquinoline Core | Lipophilic / Hydrophobic | Promotes solubility in non-polar/moderately polar solvents (Toluene, DCM).[2] |

| 8-Hydroxyl Group (-OH) | H-Bond Donor/Acceptor | Enhances solubility in alcohols (MeOH, EtOH) and aprotic polar solvents (DMSO).[2] |

| Secondary Amine (-NH-) | H-Bond Donor/Basic | Allows protonation in acidic media, drastically increasing aqueous solubility. |

| 4-Methyl Substituent | Steric Bulk / Lipophilic | Slightly reduces water solubility compared to the non-methylated parent; introduces chirality.[2] |

Predicted Solubility Landscape

Based on Quantitative Structure-Property Relationship (QSPR) analysis of structural analogs (e.g., 8-hydroxyquinoline, 1,2,3,4-tetrahydroquinoline), the expected solubility profile is categorized below.

Table 1: Predicted Solubility Profile at 298.15 K

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding network formation with both -OH and -NH groups.[2] |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-dipole interactions disrupt crystal lattice energy effectively.[2] |

| Chlorinated | Dichloromethane, Chloroform | Moderate-High | Good interaction with the aromatic system; useful for extraction.[2] |

| Aromatic | Toluene, Xylene | Moderate | |

| Aliphatic | n-Hexane, Heptane | Low | Lack of polar interaction capability; suitable as an anti-solvent.[2] |

| Aqueous | Water (Neutral pH) | Low | Hydrophobic effect of the bicyclic ring dominates.[2] |

| Aqueous (Acidic) | 0.1 M HCl | High | Protonation of the secondary amine forms a soluble cation.[2] |

Critical Insight: The compound exhibits amphoteric behavior .[2] While the amine is basic (

), the phenol is weakly acidic ().[2] Solubility is lowest at the isoelectric point (neutral pH range).[2]

Experimental Methodology for Solubility Determination

To generate precise thermodynamic data, the Laser Monitoring Observation Technique is the gold standard, offering higher accuracy than gravimetric methods.

Protocol: Laser Dynamic Monitoring

This method detects the dissolution point by monitoring the intensity of a laser beam passing through a suspension.[2] As the solid dissolves upon heating (polythermal) or solvent addition (isothermal), laser transmittance increases.[2]

Workflow Diagram: The following Graphviz diagram outlines the automated solubility determination workflow.

Analytical Quantification (HPLC Conditions)

For precise mole fraction calculation, the supernatant concentration must be verified via HPLC.[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[2]

-

Detection: UV at

(typically 250–280 nm for quinoline derivatives).[2] -

Flow Rate: 1.0 mL/min.[2]

Thermodynamic Modeling

Researchers must correlate experimental data using thermodynamic models to calculate enthalpy (

Modified Apelblat Equation

The Modified Apelblat equation is the industry standard for correlating solubility (

- : Mole fraction solubility.[2]

- : Absolute temperature (K).[2]

- : Empirical parameters derived from regression analysis.

Van't Hoff Analysis

To determine the thermodynamic driving forces:

[2]-

Positive

: Endothermic dissolution (Solubility increases with T).[2] -

Positive

: Entropy-driven process (Disorder increases upon dissolving).[2]

Decision Logic for Solvent Selection: Use the following logic to select solvents for crystallization based on thermodynamic data.

Purification & Process Implications

For 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol, the solubility data informs the purification strategy, particularly for separating it from the non-methylated or fully aromatic impurities.[2]

Recrystallization Strategy

-

Primary Solvent: Ethanol or Isopropanol .[2] These solvents typically show a steep solubility curve (high

), allowing for maximum recovery upon cooling.[2] -

Anti-Solvent Method: Dissolve in a minimum amount of THF or Acetone , then slowly add n-Heptane or Water to induce nucleation.[2]

Chiral Resolution

If the compound is a racemic mixture (likely, given the 4-methyl center), solubility differences of diastereomeric salts are exploited.[2]

-

Resolving Agent: L-Tartaric acid or Dibenzoyl-L-tartaric acid.[2]

-

Solvent: Methanol/Water mixtures are often optimal for maximizing the solubility difference between the

-salt and

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[2] The Journal of Chemical Thermodynamics.

-

Wang, J., et al. (2015).[2] Solubility and thermodynamic properties of 8-hydroxyquinoline in different solvents. Journal of Chemical & Engineering Data. (Provides analog data for the 8-hydroxyquinoline core). [2]

-

FDA Access Data. (2012).[2] Argatroban Injection Prescribing Information. (Contextualizes the use of tetrahydroquinoline intermediates in drug development).

-

PubChem Compound Summary. (2024). 1,2,3,4-Tetrahydroquinolin-8-ol.[3][4][5][6][7] National Center for Biotechnology Information.[2]

Sources

- 1. 63095-11-4|2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-7-ol|BLD Pharm [bldpharm.com]

- 2. lookchem.com [lookchem.com]

- 3. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | C12H17NO | CID 3684642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1159768-57-6|1,2,3,4-Tetrahydro-6-methoxy-4,4-dimethylquinoline|BLD Pharm [bldpharm.com]

- 5. 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol | 1780625-18-4 [sigmaaldrich.com]

- 6. scribd.com [scribd.com]

- 7. 1,2,3,4-Tetrahydroquinolin-8-ol | C9H11NO | CID 241490 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Catalytic hydrogenation protocols for 4-methyl-8-hydroxyquinoline

Application Note: Catalytic Hydrogenation Protocols for 4-Methyl-8-Hydroxyquinoline

Introduction & Strategic Context

4-Methyl-8-hydroxyquinoline (4-Me-8-HQ) is a privileged scaffold in medicinal chemistry and ligand design. Its hydrogenation yields 4-methyl-1,2,3,4-tetrahydro-8-quinolinol , a critical intermediate for chiral ligands and neuroprotective agents.

Unlike simple quinolines, the 8-hydroxy substitution introduces a chelating motif that can poison heterogeneous catalysts. Furthermore, the 4-methyl substitution creates a stereogenic center at C4 upon reduction. This guide focuses on the chemoselective reduction of the pyridine ring while preserving the phenolic ring, utilizing protocols designed to mitigate catalyst deactivation.

Mechanistic Insight & Reaction Pathway

The reduction of quinolines typically proceeds via the adsorption of the nitrogen atom onto the catalyst surface. In 8-hydroxyquinolines, the adjacent hydroxyl group can compete for binding sites or form stable chelates with the metal surface, potentially stalling the reaction.

Key Mechanistic Factors:

-

Regioselectivity: The pyridine ring is electron-deficient compared to the phenolic ring, making it kinetically favored for reduction under mild-to-moderate conditions.

-

Acid Activation: Protonation of the nitrogen (using Acetic Acid or HCl) prevents strong N-metal coordination (poisoning) and activates the ring toward hydride transfer.

-

Stereochemistry: Heterogeneous hydrogenation typically yields the racemic product (

)-4-methyl-1,2,3,4-tetrahydro-8-quinolinol via syn-addition of hydrogen across the C3-C4 bond.

Figure 1: Mechanistic pathway for the selective hydrogenation of the pyridine ring in 4-methyl-8-hydroxyquinoline.

Experimental Protocols

Protocol A: High-Pressure Hydrogenation (The "Gold Standard")

Objective: Complete conversion with high reproducibility using Adams' Catalyst.

Catalyst: Platinum Oxide (

Rationale:

Step-by-Step Workflow:

-

Preparation: In a hydrogenation bottle (Parr shaker type), dissolve 4-methyl-8-hydroxyquinoline (5.0 g, 31.4 mmol) in Glacial Acetic Acid (50 mL) .

-

Catalyst Addition: Carefully add

(Adams' Catalyst, 250 mg, 5 wt%) .-

Safety Note:

can be pyrophoric in the presence of H2. Add to the wet solution under an inert atmosphere (Ar or N2) if possible.

-

-

Purge: Connect the bottle to the Parr shaker. Evacuate and backfill with

(3x), then with -

Reaction: Pressurize to 50 psi (3.4 bar)

. Shake at Room Temperature (25°C) .-

Monitoring: Monitor H2 uptake. Reaction is typically complete in 4–6 hours.

-

-

Workup:

-

Depressurize and purge with

. -

Filter through a pad of Celite to remove the catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove most acetic acid.

-

Neutralization: Dilute residue with water (50 mL) and carefully neutralize with saturated

or -

Extract with Ethyl Acetate (3 x 50 mL). Dry over

, filter, and concentrate.

-

Protocol B: Catalytic Transfer Hydrogenation (Scalable & Safe)

Objective: Reduction without high-pressure gas cylinders. Catalyst: 10% Pd/C Hydrogen Source: Ammonium Formate

Rationale: Ammonium formate releases hydrogen in situ. This method is milder and often provides superior chemoselectivity, avoiding over-reduction of the benzene ring.

Step-by-Step Workflow:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

-

Dissolution: Dissolve 4-methyl-8-hydroxyquinoline (2.0 g) in Methanol (40 mL) .

-

Reagent Addition: Add Ammonium Formate (4.0 g, ~5 equiv) . Stir until mostly dissolved.

-

Catalyst Addition: Add 10% Pd/C (200 mg, 10 wt%) under a nitrogen blanket.

-

Reaction: Heat the mixture to Reflux (65°C) .

-

Observation: Evolution of

and -

Time: Reflux for 2–4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes).

-

-

Workup:

Figure 2: Operational workflow for the hydrogenation of 4-methyl-8-hydroxyquinoline.

Data Summary & Validation

The following table summarizes expected outcomes based on standard catalytic trends for quinolines.

| Parameter | Protocol A ( | Protocol B (Pd/C Formate) |

| Conversion | >98% | 90–95% |

| Selectivity (Py vs Bz) | Excellent (>99:1) | Good (95:5) |

| Reaction Time | 4–6 Hours | 2–4 Hours |

| Safety Profile | Moderate (Pressurized H2) | High (No Gas Cylinder) |

| Primary Risk | Over-reduction if T > 50°C | Incomplete conversion |

Analytical Checkpoints (NMR):

-

Starting Material: Aromatic signals in the 7.0–9.0 ppm range (Pyridine ring protons).

-

Product: Disappearance of Py-ring protons. Appearance of multiplet signals at 1.8–3.5 ppm corresponding to the C2, C3, and C4 aliphatic protons.

-

Stereocenter: The C4-Methyl doublet will shift significantly upfield (~1.2 ppm).

Troubleshooting & Optimization

-

Problem: Incomplete Conversion.

-

Cause: Catalyst poisoning by the 8-OH/Amine chelate.

-

Solution: Add 1 equivalent of HCl to the reaction mixture (if using Pd/C) to sequester the amine product as the hydrochloride salt, breaking the chelate.

-

-

Problem: Over-reduction (Decahydro- product).

-

Cause: Temperature too high or pressure too high.

-

Solution: Strictly maintain ambient temperature. Stop reaction immediately upon cessation of H2 uptake.

-

-

Problem: Green/Blue Filtrate.

-

Cause: Leaching of Nickel (if using Raney Ni) or formation of soluble Pd-complexes.

-

Solution: Wash the organic layer with EDTA solution or 10% aqueous citric acid to sequester leached metals.

-

References

-

Review of Quinoline Hydrogenation: Wang, D., & Astruc, D. (2015). The Golden Age of Transfer Hydrogenation. Chemical Reviews, 115(13), 6621–6686. [Link]

-

Classic PtO2 Protocol: Adams, R., & Marshall, J. R. (1928). The Use of Platinum Oxide as a Catalyst in the Reduction of Organic Compounds. Journal of the American Chemical Society, 50(7), 1970–1973. [Link]

-

Transfer Hydrogenation Mechanism: Abiraj, K., & Gowda, D. C. (2003). Magnesium/Hydrazinium Monoformate: A New System for the Hydrogenation of Heterocycles. Journal of Chemical Research, 2003(5), 299–300. [Link]

-

Stereoselective Considerations: Wang, W.-B., et al. (2008). Enantioselective Hydrogenation of Quinolines. Journal of the American Chemical Society, 130(44), 14450–14451. [Link]

Sources

Application Notes and Protocols: One-Pot Povarov Reaction for the Synthesis of 4-Methyl-Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif prevalent in numerous natural products and pharmacologically active compounds.[1][2][3] The Povarov reaction, a powerful multicomponent reaction (MCR), offers an efficient and atom-economical approach to construct this valuable framework.[2][3][4] This application note provides a comprehensive guide to the one-pot Povarov reaction for the synthesis of 4-methyl-tetrahydroquinoline derivatives, targeting researchers in organic synthesis and drug discovery. We delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol for the synthesis of 4-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, and provide insights into data interpretation and troubleshooting.

Introduction: The Significance of Tetrahydroquinolines and the Povarov Reaction

Tetrahydroquinolines are a class of N-heterocyclic compounds that form the core structure of many biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anticancer, antimalarial, and anti-inflammatory activities. The development of efficient synthetic methodologies to access structurally diverse THQ derivatives is therefore of significant interest to the medicinal chemistry community.

The Povarov reaction, first reported in the 1960s, has emerged as a highly effective strategy for the synthesis of tetrahydroquinolines.[2][3] It is a formal aza-Diels-Alder reaction involving an aromatic imine and an electron-rich alkene. The one-pot, three-component variant, where the imine is generated in situ from an aniline and an aldehyde, has made this reaction particularly attractive due to its operational simplicity and convergence.[3][4] This approach allows for the rapid assembly of complex THQ scaffolds from readily available starting materials.[4]

This guide focuses on the synthesis of 4-methyl-tetrahydroquinolines, a substitution pattern that can be crucial for modulating the pharmacological properties of the resulting compounds.

Mechanistic Insight: A Stepwise Domino Process

While sometimes referred to as a formal [4+2] cycloaddition, detailed mechanistic studies have shown that the Povarov reaction typically proceeds through a stepwise mechanism rather than a concerted one.[5] This domino reaction is generally initiated by a Lewis or Brønsted acid catalyst.[5][6]

The key steps are as follows:

-

Imine Formation: In the one-pot protocol, the reaction commences with the condensation of an aniline and an aldehyde to form an N-arylimine. The acid catalyst facilitates this step by activating the aldehyde carbonyl group.

-

Activation of the Imine: The Lewis or Brønsted acid then activates the in situ generated imine, increasing its electrophilicity.

-

Mannich-type Reaction: The electron-rich alkene (dienophile) then attacks the activated iminium ion in a Mannich-type addition. This step forms a key carbocationic intermediate.

-

Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts type cyclization): The final step involves the intramolecular cyclization of the carbocationic intermediate onto the electron-rich aromatic ring of the aniline moiety. Subsequent deprotonation and rearomatization yield the stable tetrahydroquinoline ring system.

Experimental Protocol: One-Pot Synthesis of 4-Methyl-2-phenyl-1,2,3,4-tetrahydroquinoline

This protocol details the synthesis of a representative 4-methyl-tetrahydroquinoline derivative using aniline, benzaldehyde, and α-methylstyrene as the dienophile. The use of α-alkyl styrenes is a known method to introduce a quaternary center at the C4 position.[7]

Materials and Reagents:

-

Aniline (freshly distilled)

-

Benzaldehyde (freshly distilled)

-

α-Methylstyrene

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate (EtOAc) for extraction and chromatography

-

Hexane for chromatography

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

Table 1: Reaction Parameters

| Parameter | Value |

| Aniline | 1.0 mmol |

| Benzaldehyde | 1.0 mmol |

| α-Methylstyrene | 1.2 mmol |

| BF₃·OEt₂ | 0.2 mmol (20 mol%) |

| Solvent (CH₂Cl₂) | 10 mL |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (10 mL).

-

Addition of Reactants: Add aniline (1.0 mmol, 1.0 eq) and benzaldehyde (1.0 mmol, 1.0 eq) to the solvent. Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the N-arylimine.

-

Addition of Dienophile and Catalyst: Add α-methylstyrene (1.2 mmol, 1.2 eq) to the reaction mixture. Subsequently, add boron trifluoride diethyl etherate (0.2 mmol, 20 mol%) dropwise via a syringe.[8][9]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline.

Results and Discussion: Data Interpretation

The structure of the synthesized 4-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the tetrahydroquinoline core and the phenyl substituent at the 2-position. A singlet corresponding to the methyl group at the C4 position should be observable. The protons on the tetrahydroquinoline ring will appear as multiplets.

-

¹³C NMR: The carbon NMR spectrum will display the corresponding signals for the aromatic and aliphatic carbons. The signal for the quaternary carbon at the C4 position and the methyl carbon will be key indicators of the successful reaction.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₆H₁₇N).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching, aromatic C-H stretching, and C=C stretching of the aromatic rings.

The yield of the reaction can be calculated after purification and should be reported. The diastereoselectivity of the reaction can be determined from the ¹H NMR of the crude product if diastereomers are formed.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Inactive catalyst | Use a fresh bottle of BF₃·OEt₂ or another Lewis acid like InCl₃ or Sc(OTf)₃.[5][10] |

| Wet reagents or solvent | Ensure all reagents and the solvent are anhydrous. Distill aniline and benzaldehyde before use. | |

| Inefficient imine formation | Allow the aniline and aldehyde to stir for a longer period before adding the catalyst and dienophile. | |

| Formation of multiple byproducts | Reaction temperature too high | Run the reaction at a lower temperature (e.g., 0 °C). |

| Catalyst loading too high | Optimize the catalyst loading; start with a lower concentration (e.g., 10 mol%). | |

| Difficult purification | Close-running spots on TLC | Use a different solvent system for column chromatography or consider preparative TLC. |

Conclusion

The one-pot, three-component Povarov reaction is a robust and versatile method for the synthesis of 4-methyl-tetrahydroquinoline derivatives. This application note provides a foundational protocol that can be adapted and optimized for the synthesis of a library of analogues for drug discovery and development. The straightforward nature of this reaction, coupled with the ready availability of the starting materials, makes it an invaluable tool for synthetic and medicinal chemists.

References

- Bello, D., Ramon, R., & Lavilla, R. (2010). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Current Organic Chemistry, 14(4), 332-357.

- De, K., Legros, J., Crousse, B., Chandrasekaran, S., & Bonnet-Delpon, D. (2011). An overview of the Povarov reaction. Organic & Biomolecular Chemistry, 9(2), 347-362.

- Domingo, L. R., Aurell, M. J., & Sáez, J. A. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Advances, 4(58), 30653-30663.

- Gao, Q., Liu, S., Wu, X., & Wu, A. (2014). Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Letters, 16(17), 4582-4585.

- Hellel, D., Chafaa, F., & Nacereddine, A. K. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods. Scientiae Radices, 2(3), 295-308.

- Kouznetsov, V. V. (2009). Recent synthetic developments in a powerful imino Diels–Alder reaction (Povarov reaction): application to the synthesis of N-polyheterocycles and related alkaloids. Tetrahedron, 65(16), 2721-2750.

- Kouznetsov, V. V., Vargas, L. Y. M., & Meléndez, C. M. V. (2008). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-1,2,3,4-Tetrahydroquinoline. Journal of the Chilean Chemical Society, 53(2), 1477-1480.

- Kumar, A., & Sharma, S. (2012). InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles.

- Povarov, L. S. (1967). α,β-Unsaturated Ethers and Their Analogues in Reactions of Diene Synthesis. Russian Chemical Reviews, 36(9), 656-670.

- Ramirez-López, P., et al. (2021). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. RSC Advances, 11(25), 15343-15353.

- Shan, W., et al. (2012).

- Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the chemistry of tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259.

- Twin, H., & Batey, R. A. (2004). Indium(III) Chloride-Catalyzed Three-Component Aza-Diels−Alder Reaction of Anilines, Aldehydes, and Alkenes: A Divergent Synthesis of Tetrahydroquinolines. Organic Letters, 6(26), 4913-4916.

-

Wikipedia contributors. (2023). Povarov reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Xie, M., Liu, X., Zhu, Y., Zhao, X., Xia, Y., Lin, L., & Feng, X. (2011). Asymmetric synthesis of tetrahydroquinolines with quaternary stereocenters through the Povarov reaction. Chemistry–A European Journal, 17(49), 13800-13805.

- Zang, H., et al. (2024). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. The Journal of Organic Chemistry, 89(15), 10447-10457.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Povarov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Asymmetric synthesis of tetrahydroquinolines with quaternary stereocenters through the Povarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-alkylation of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol

Introduction: The Significance of N-Alkylated Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] N-alkylated THQ derivatives, in particular, have garnered significant interest due to their diverse pharmacological properties, including potential applications as anticancer, anti-inflammatory, and neuroprotective agents.[2] The specific substitution pattern of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol presents a unique synthetic challenge due to the presence of two nucleophilic centers: the secondary amine at the 1-position and the phenolic hydroxyl group at the 8-position. This guide provides a detailed exploration of the synthetic strategies and experimental protocols for the selective N-alkylation of this important molecule, offering researchers a comprehensive resource for accessing a wider range of novel therapeutic candidates.

Strategic Considerations for Selective N-Alkylation

The primary challenge in the N-alkylation of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol is achieving high chemoselectivity for the nitrogen atom over the phenolic oxygen. The relative nucleophilicity of the secondary amine and the hydroxyl group is highly dependent on the reaction conditions, particularly the choice of base. While the secondary amine is generally more nucleophilic than the neutral phenol, deprotonation of the phenol to the more nucleophilic phenoxide ion under basic conditions can lead to a mixture of N- and O-alkylated products.

This guide will detail two primary strategies to achieve selective N-alkylation:

-

Reductive Amination: A highly selective one-pot method that transiently converts the amine to a less nucleophilic imine, allowing for subsequent reduction to the desired N-alkylated product.

-

Protection-Alkylation-Deprotection Sequence: A robust, multi-step approach that involves protecting the phenolic hydroxyl group to prevent its reaction, followed by N-alkylation and subsequent removal of the protecting group.

A third strategy, direct N-alkylation with alkyl halides, will also be discussed, with a focus on conditions that can favor N-alkylation.

Strategy 1: Reductive Amination for Direct N-Alkylation

Reductive amination is an efficient and highly selective method for the N-alkylation of amines in the presence of other nucleophilic groups.[3][4] The reaction proceeds via the initial formation of an iminium ion from the secondary amine and an aldehyde or ketone, which is then reduced in situ to the corresponding tertiary amine. The phenolic hydroxyl group does not participate in this reaction, ensuring excellent chemoselectivity.

Reaction Mechanism: Reductive Amination

The mechanism involves two key steps:

-

Iminium Ion Formation: The secondary amine of the tetrahydroquinoline reacts with an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form a reactive iminium ion.

-

Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, selectively reduces the iminium ion to the N-alkylated tertiary amine.

Caption: Reductive amination workflow.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the N-benzylation of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol using benzaldehyde as an example.

Materials:

-

4-methyl-1,2,3,4-tetrahydroquinolin-8-ol

-

Benzaldehyde

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol (1.0 eq) in anhydrous methanol (0.2 M), add benzaldehyde (1.1 eq).

-

Iminium Ion Formation: Stir the reaction mixture at room temperature for 1 hour. The progress of the iminium ion formation can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-methyl-1,2,3,4-tetrahydroquinolin-8-ol.

-

Characterization:

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Strategy 2: Protection-Alkylation-Deprotection

This strategy provides an alternative and highly reliable route to the desired N-alkylated product, particularly when reductive amination is not suitable for the desired alkyl group (e.g., for non-carbonyl containing alkylating agents).[5][6]

Workflow for Protection-Alkylation-Deprotection

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. learninglink.oup.com [learninglink.oup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Microwave-Assisted Synthesis of Substituted 1,2,3,4-Tetrahydroquinolines

Abstract & Strategic Value

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and therapeutic agents (e.g., antimalarials, cholesteryl ester transfer protein inhibitors).[1] Traditional synthesis, primarily via the Povarov reaction (aza-Diels-Alder), often suffers from prolonged reflux times (12–24 hours), harsh Lewis acid requirements, and variable diastereoselectivity.

This Application Note details a Microwave-Assisted Povarov Protocol that reduces reaction times to 10–20 minutes while significantly enhancing yield and diastereomeric excess (de). By utilizing the "superheating" and dipolar polarization effects of microwave irradiation, this protocol enables the rapid generation of diverse THQ libraries suitable for high-throughput screening (HTS).

Mechanistic Insight: The Povarov Reaction

The synthesis relies on a three-component condensation between an aniline, an aldehyde, and an electron-rich olefin (dienophile).[1] Under microwave irradiation, the formation of the Schiff base (imine) intermediate is accelerated, followed by a concerted or stepwise [4+2] cycloaddition.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow, highlighting the critical transition from the imine intermediate to the final cyclized product.

Figure 1: Mechanistic pathway of the microwave-assisted three-component Povarov reaction.

Experimental Protocols

General Considerations

-

Vessel Type: Use 10 mL or 35 mL borosilicate glass vials with crimp-sealed septum caps to withstand pressures up to 20 bar.

-

Stirring: High magnetic stirring (600+ rpm) is critical to prevent "hot spots" during rapid heating.

-

Safety: Microwave heating of closed vessels generates significant pressure. Ensure the reaction volume does not exceed 2/3 of the vial capacity.

Protocol A: Lewis Acid Catalyzed ( ) Synthesis

This protocol is the industry standard for generating high yields with excellent cis-diastereoselectivity. Indium(III) chloride is water-tolerant and highly active under MW conditions.

Reagents:

-

Aniline derivative (1.0 mmol)

-

Benzaldehyde derivative (1.0 mmol)

-

Electron-rich olefin (e.g., Dihydropyran, Vinyl ether, or Cyclopentadiene) (1.2 mmol)

-

Catalyst:

(10-20 mol%) -

Solvent: Acetonitrile (MeCN) - 3 mL

Step-by-Step Workflow:

-

Charge: In a 10 mL microwave vial, dissolve the aniline and aldehyde in MeCN.

-

Activate: Add

and stir at room temperature for 1 minute to initiate imine coordination. -

Addition: Add the olefin (dienophile). Cap the vial and crimp seal.

-

Irradiation: Place in the microwave reactor.

-

Workup: Cool to 50°C using compressed air (built-in feature). Quench with saturated

(aq). Extract with Ethyl Acetate ( -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Brønsted Acid ( ) Mediated Synthesis

Best suited for acid-sensitive substrates or when metal contamination must be strictly avoided (e.g., late-stage pharmaceutical intermediates).

Reagents:

-

Aniline (1.0 mmol)

-

Aldehyde (1.0 mmol)

-

N-Vinyl amide or similar dienophile (1.0 mmol)

-

Catalyst: Trifluoroacetic acid (TFA) (10 mol%)

-

Solvent: Acetonitrile (MeCN)

Parameters:

-

Temperature: 60°C - 80°C

-

Time: 10 - 15 minutes

-

Note: TFA increases the dielectric loss tangent (

) of the mixture, improving microwave absorption efficiency.

Workflow Decision Tree

Use the following logic to select the optimal protocol based on your substrate classes.

Figure 2: Decision matrix for catalyst and condition selection.

Performance Validation: MW vs. Conventional

The following data compares the efficiency of Protocol A (

| Entry | Substrates (Aniline + Aldehyde + Olefin) | Method | Time | Yield (%) | Diastereoselectivity (cis:trans) |

| 1 | 4-Cl-Aniline + Benzaldehyde + Cyclopentadiene | Conventional (Reflux) | 12 hrs | 65% | 60:40 |

| 1 | 4-Cl-Aniline + Benzaldehyde + Cyclopentadiene | Microwave (100°C) | 15 min | 92% | 90:10 |

| 2 | Aniline + 4-NO2-Benzaldehyde + Dihydropyran | Conventional (Reflux) | 24 hrs | 50% | 55:45 |

| 2 | Aniline + 4-NO2-Benzaldehyde + Dihydropyran | Microwave (100°C) | 10 min | 88% | 85:15 |

Data Source: Synthesized from comparative studies [1][2].

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Incomplete imine formation before cyclization.

-

Fix: Increase the pre-stirring time (Step 2) to 5 minutes or add molecular sieves (4Å) to the vial to scavenge water.

-

-

Pressure Spikes:

-

Cause: Decomposition of labile functional groups or solvent overheating.

-

Fix: Switch to a solvent with a lower vapor pressure (e.g., Toluene/Ethanol mix) or reduce the reaction temperature by 10°C while extending time by 5 minutes.

-

-

Poor Absorption (Slow Heating):

-

Cause: Non-polar solvent (e.g., Toluene) used without a susceptor.

-

Fix: Add a "doping" agent—ionic liquid (1 mol%) or a small amount of polar solvent (EtOH) to increase the loss tangent (

).

-

References

-

Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Solvent-Free Microwave-Assisted Synthesis of New 2-Aryl-Tetrahydroquinolines Using Three-Component Povarov Reaction. Source: ResearchGate.[6][7] URL:[Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Source: Molecular Diversity (via NIH). URL:[Link]

Sources

- 1. Microwave-assisted Expeditious and Efficient Synthesis of Cyclopentene Ring-fused Tetrahydroquinoline Derivatives Using Three-component Povarov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 3. shd-pub.org.rs [shd-pub.org.rs]

- 4. Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity in 4-Methyl-Tetrahydroquinoline Synthesis

Topic: Improving Enantiomeric Excess (ee) in 4-Methyl-1,2,3,4-Tetrahydroquinoline (4-Me-THQ) Synthesis Audience: Organic Chemists, Process Chemists, Drug Development Scientists Role: Senior Application Scientist

Executive Summary

Achieving high enantiomeric excess (ee) at the 4-position of the tetrahydroquinoline (THQ) scaffold is significantly more challenging than at the 2- or 3-positions. While Iridium-catalyzed hydrogenation (e.g., the Zhou system) yields >95% ee for 2-substituted quinolines, it frequently fails for 4-substituted substrates (often <5% ee) due to the distal nature of the reaction site relative to the metal coordination sphere.

This guide provides a troubleshooting framework to diagnose low ee and offers three validated pathways to high-enantiopurity 4-Me-THQ:

-

Catalytic Transfer Hydrogenation (Organocatalysis)

-

Biocatalytic/Kinetic Resolution

-

Chiral Precursor Cyclization (The "Bypass" Strategy)

Module 1: Diagnostic & Troubleshooting Guide

Q1: I am using [Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂ for 4-methylquinoline hydrogenation, but my ee is <5%. What is wrong?

Diagnosis: You are applying a "2-substituted" protocol to a "4-substituted" problem. In the standard Iridium/Bisphosphine system, the quinoline coordinates to the metal via the nitrogen. The C4 position is physically distant from the chiral ligand's "pocket," resulting in poor facial discrimination during hydride transfer.

Corrective Action: Stop optimizing solvent or temperature for this specific catalyst system; it is mechanistically unsuited for the 4-position.

-

Immediate Fix: Switch to Organocatalytic Transfer Hydrogenation (see Protocol A) or Chiral Precursor Cyclization (see Protocol C).

-

If you must use Metal Catalysis: You require a catalyst with a "reach" mechanism, such as specific Ruthenium-diamine complexes that operate via an outer-sphere mechanism, though these are often less commercially available.

Q2: I switched to Chiral Phosphoric Acid (CPA) catalysis, but the reaction is stalled at 50% conversion. Why?

Diagnosis: This likely indicates product inhibition. The basic nitrogen of the formed tetrahydroquinoline product binds more strongly to the acidic catalyst than the quinoline substrate, poisoning the catalytic cycle.

Corrective Action:

-

Solvent Switch: Use Diethyl Carbonate or Mesitylene . Non-polar or weakly polar solvents often destabilize the catalyst-product ion pair, facilitating turnover.

-

Hantzsch Ester Choice: Switch from the standard diethyl Hantzsch ester to a bulkier variant (e.g., t-butyl ester). The increased steric bulk can prevent tight binding of the product to the catalyst.

-

Additives: Add 5A molecular sieves to remove trace water, which can hydrolyze the Hantzsch ester.

Q3: My chiral HPLC shows a single broad peak or poor resolution. How do I accurately measure ee?

Diagnosis: 4-Me-THQ is a secondary amine. It often trails on polysaccharide columns due to interaction with residual silanols on the silica support.

Corrective Action:

-

Column: Chiralpak AD-H or OD-H .

-

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

-